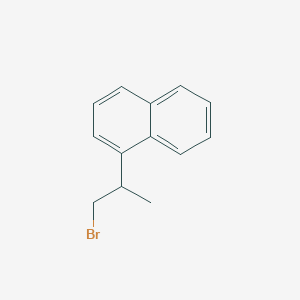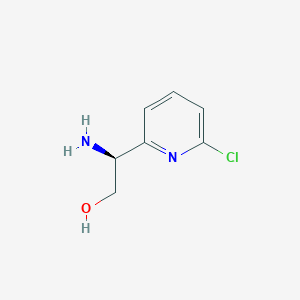
(S)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol: is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an aminoethanol group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol typically begins with commercially available 6-chloropyridine.
Reaction Steps:
Industrial Production Methods: Industrial production of (2S)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.
Major Products:
Oxidation Products: Oxides and ketones.
Reduction Products: Various amino alcohol derivatives.
Substitution Products: Substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Protein Binding: It can bind to specific proteins, affecting their function and activity.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
作用機序
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with specific enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: It binds to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
類似化合物との比較
(2S)-2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-amino-2-(6-fluoropyridin-2-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine.
(2S)-2-amino-2-(6-methylpyridin-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom at the 6-position of the pyridine ring imparts unique electronic and steric properties to the compound, affecting its reactivity and interactions.
Biological Activity: The specific substitution pattern contributes to its unique biological activity, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
(2S)-2-amino-2-(6-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-3-1-2-6(10-7)5(9)4-11/h1-3,5,11H,4,9H2/t5-/m1/s1 |
InChIキー |
FXONARVUEUREBE-RXMQYKEDSA-N |
異性体SMILES |
C1=CC(=NC(=C1)Cl)[C@@H](CO)N |
正規SMILES |
C1=CC(=NC(=C1)Cl)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


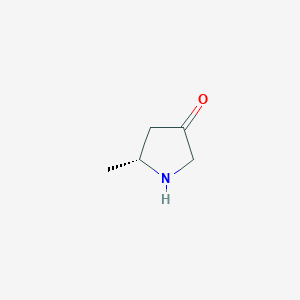
![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
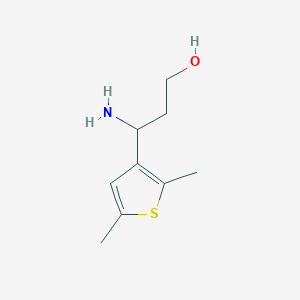
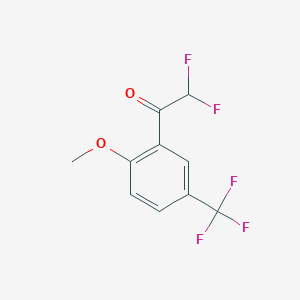
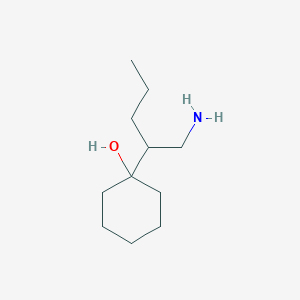
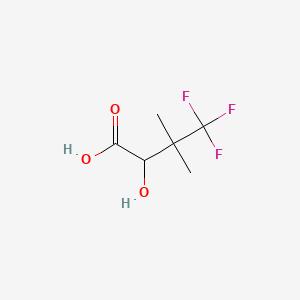
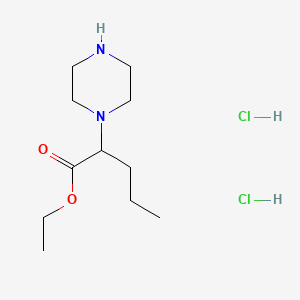
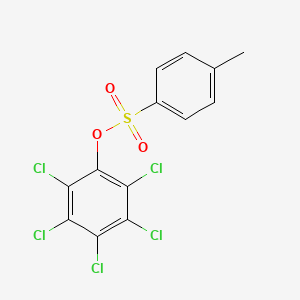
![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)
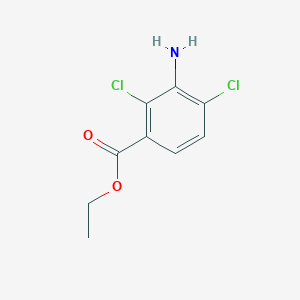
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)
